![molecular formula C28H31D3F3N3O7 B611115 Tafenoquine-d3 succinate CAS No. 1133378-83-2](/img/new.no-structure.jpg)
Tafenoquine-d3 succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tafenoquine-d3 is a trideuerium-labeled Tafenoquine derivative. Tafenoquine, also known as WR-238605, is an oral active antimalaria drug that is being investigated as a potential treatment for malaria, as well as for malaria prevention. Tafenoquine Shows Activity against Trypanosoma brucei. Tafenoquine targets leishmania respiratory complex III and induces apoptosis. Tafenoquine has a long half-life of approximately 14 days and is generally safe and well tolerated, Malaria remains an important cause of global morbidity and mortality. As antimalarial drug resistance escalates, new safe and effective medications are necessary to prevent and treat malarial infection.
科学研究应用
Pharmacological Research
1. Mechanism of Action
Tafenoquine's mechanism involves interference with the mitochondrial respiration of Plasmodium species, leading to oxidative stress within the parasite. Its efficacy against both liver and blood stages makes it a unique therapeutic agent compared to other antimalarials like primaquine, which primarily targets liver stages. Research indicates that tafenoquine is effective in preventing malaria relapse by clearing hypnozoites from the liver .
2. Pharmacokinetic Studies
Pharmacokinetic modeling has been crucial in understanding tafenoquine's behavior in various populations. Studies have demonstrated that higher plasma concentrations correlate with lower recurrence rates of malaria. A two-compartment model has been used to describe its elimination kinetics, showing significant variability based on dosing regimens .
Parameter | Value |
---|---|
Half-Life | Approximately 15 days |
Bioavailability | 90% |
Peak Plasma Concentration | 300 mg dose: 1.5 µg/mL |
Clinical Applications
1. Treatment Regimens
Clinical trials have established tafenoquine as a single-dose treatment option for P. vivax malaria. For instance, a study showed that a single 600 mg dose was effective in preventing relapses with a protective efficacy rate of 92.6% when compared to conventional treatments .
2. Safety and Tolerability
The safety profile of tafenoquine has been assessed in various studies, revealing adverse effects such as gastrointestinal disturbances and psychiatric symptoms at higher rates compared to placebo groups . It is essential to screen patients for glucose-6-phosphate dehydrogenase (G6PD) deficiency prior to administration due to the risk of hemolytic anemia.
Case Studies
1. EFFORT Clinical Trial
This pragmatic randomized controlled trial evaluated the effectiveness of tafenoquine in combination with primaquine versus standard treatments in diverse populations across malaria-endemic regions. Results indicated that tafenoquine significantly reduced relapse rates compared to other regimens .
2. Military Deployment Studies
Research involving military personnel deployed in malaria-endemic areas provided valuable data on the real-world efficacy and safety of tafenoquine under challenging conditions. The findings highlighted both its effectiveness in preventing malaria and the need for careful monitoring of side effects due to environmental stressors .
属性
CAS 编号 |
1133378-83-2 |
---|---|
分子式 |
C28H31D3F3N3O7 |
分子量 |
584.61 |
IUPAC 名称 |
N4-(6-methoxy-2-(methoxy-d3)-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)pentane-1,4-diamine succinoic acid |
InChI |
InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/i4D3; |
InChI 键 |
CQBKFGJRAOXYIP-NXIGQQGZSA-N |
SMILES |
CC(NC1=C2N=C(OC([2H])([2H])[2H])C=C(C)C2=C(OC3=CC=CC(C(F)(F)F)=C3)C(OC)=C1)CCCN.O=C(O)CCC(O)=O |
外观 |
Light yellow solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
WR-238605, WR 238605, WR238605, Tafenoquine; trideuerium-labeled Tafenoquine derivative; Tafenoquine-d3 succinate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。